molecular formula C8H12N2S B12632554 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide

1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide

Cat. No.: B12632554
M. Wt: 168.26 g/mol
InChI Key: XRUPEHFPKRHWPU-UHFFFAOYSA-N
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Description

1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolizine ring with a carbothioamide functional group, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolizine derivative with a thioamide precursor. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1,2,3,7-Tetrahydropyrrolizine-8-carbothioamide exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1,2,3,7-tetrahydropyrrolizine-8-carbothioamide

InChI

InChI=1S/C8H12N2S/c9-7(11)8-3-1-5-10(8)6-2-4-8/h1,5H,2-4,6H2,(H2,9,11)

InChI Key

XRUPEHFPKRHWPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=CN2C1)C(=S)N

Origin of Product

United States

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